Cas no 65547-54-8 (1-(2,4-dimethoxyphenyl)butane-1,3-dione)
1-(2,4-dimethoxyphenyl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1,3-Butanedione, 1-(2,4-dimethoxyphenyl)-
- 1-(2,4-dimethoxyphenyl)butane-1,3-dione
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- Inchi: 1S/C12H14O4/c1-8(13)6-11(14)10-5-4-9(15-2)7-12(10)16-3/h4-5,7H,6H2,1-3H3
- InChI Key: AGKXFNIJKRGQMC-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1C(CC(C)=O)=O)OC
Computed Properties
- Exact Mass: 222.08922
Experimental Properties
- PSA: 52.6
1-(2,4-dimethoxyphenyl)butane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B429555-10mg |
1-(2,4-dimethoxyphenyl)butane-1,3-dione |
65547-54-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B429555-50mg |
1-(2,4-dimethoxyphenyl)butane-1,3-dione |
65547-54-8 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B429555-100mg |
1-(2,4-dimethoxyphenyl)butane-1,3-dione |
65547-54-8 | 100mg |
$ 210.00 | 2022-06-07 |
1-(2,4-dimethoxyphenyl)butane-1,3-dione Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(2,4-dimethoxyphenyl)butane-1,3-dione
Chemical Profile of 1-(2,4-dimethoxyphenyl)butane-1,3-dione (CAS No: 65547-54-8)
1-(2,4-dimethoxyphenyl)butane-1,3-dione, identified by its Chemical Abstracts Service (CAS) number 65547-54-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This diketone derivative features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, linked to a butane backbone with ketone groups at both ends. Its unique structural configuration makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 1-(2,4-dimethoxyphenyl)butane-1,3-dione consists of a rigid aromatic system enhanced by electron-donating methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of two ketone functionalities provides multiple sites for chemical modification, enabling the synthesis of more complex molecules. This compound has garnered attention in recent years due to its potential role in drug discovery and material science.
In the context of pharmaceutical research, 1-(2,4-dimethoxyphenyl)butane-1,3-dione has been explored as a precursor in the synthesis of bioactive molecules. Its aromatic core and methoxy substituents suggest possible applications in the development of central nervous system (CNS) drugs, where such structural motifs are often found. Recent studies have highlighted its utility in generating derivatives with neuroprotective and anti-inflammatory properties. The diketone group is particularly interesting because it can undergo various transformations, including condensation reactions with amino acids or nucleophiles, leading to the formation of peptidomimetics or heterocyclic compounds.
One of the most compelling aspects of 1-(2,4-dimethoxyphenyl)butane-1,3-dione is its versatility in synthetic pathways. Researchers have leveraged its reactivity to develop novel synthetic routes for more complex scaffolds. For instance, it can serve as a building block for constructing polycyclic aromatic systems by undergoing cyclization reactions. Additionally, its methoxy groups can be selectively modified through halogenation or etherification reactions, expanding its synthetic utility.
The pharmacological potential of 1-(2,4-dimethoxyphenyl)butane-1,3-dione has been further investigated in recent academic publications. Studies have demonstrated its ability to modulate certain enzyme activities and receptor interactions relevant to neurological disorders. Specifically, derivatives derived from this compound have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease. The electron-rich aromatic system and the presence of hydrophobic pockets make it an attractive scaffold for designing molecules that can interact with biological targets with high specificity.
From a material science perspective, 1-(2,4-dimethoxyphenyl)butane-1,3-dione has been explored for its potential applications in organic electronics. Its conjugated system and rigid structure make it a candidate for use in organic light-emitting diodes (OLEDs) or photovoltaic cells. Researchers have investigated its thermal stability and electronic properties to assess its suitability for these applications. The methoxy groups also contribute to solubility improvements when combined with other functional groups, facilitating processing into thin films or coatings.
The synthesis of 1-(2,4-dimethoxyphenyl)butane-1,3-dione itself is an area of active interest. Common synthetic routes involve the condensation of appropriately substituted benzaldehyde derivatives with acetone or diethyl ketone under basic conditions. Catalytic methods have also been developed to improve yield and selectivity. Advances in green chemistry have encouraged the exploration of solvent-free or aqueous-phase reactions to minimize environmental impact while maintaining high reaction efficiency.
In conclusion, 1-(2,4-dimethoxyphenyl)butane-1,3-dione (CAS No: 65547-54-8) represents a multifaceted compound with broad applications across chemistry and biology. Its unique structural features offer opportunities for innovation in drug discovery and material science. As research continues to uncover new synthetic methodologies and pharmacological properties, this compound is poised to remain at the forefront of scientific exploration.
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